

Preventing indium segregation during InGaN MOCVD growth

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Compound of Interest

Compound Name: Indium nitride

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Technical Support Center: MOCVD Growth of InGaN

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Metal-Organic Chemical Vapor Deposition (MOCVD) growth of Indium Gallium Nitride (InGaN), with a specific focus on preventing indium segregation.

Frequently Asked Questions (FAQs)

Q1: What is indium segregation and why is it a problem in InGaN MOCVD growth?

Indium segregation is a phenomenon where indium atoms tend to accumulate or cluster on the growth surface rather than being uniformly incorporated into the InGaN film. This is a significant issue because it leads to compositional inhomogeneities, the formation of indium-rich clusters, and a degradation of the structural and optical properties of the material. The large difference in atomic size and vapor pressure between indium and gallium, as well as the lattice mismatch between InN and GaN, are key driving forces for this segregation. Inhomogeneous indium distribution can result in broader photoluminescence (PL) peaks, reduced quantum efficiency, and the formation of V-pits and other defects.^{[1][2]}

Q2: How does growth temperature affect indium segregation and incorporation?

Growth temperature is a critical parameter in InGaN MOCVD. Lowering the growth temperature generally increases indium incorporation because it reduces the desorption rate of indium atoms from the growth surface.^{[3][4][5]} However, temperatures that are too low can lead to poor crystalline quality. Conversely, higher growth temperatures can improve crystal quality but also increase the likelihood of indium desorption and segregation, leading to lower indium content in the film.^{[3][5]} Finding the optimal temperature window is crucial for balancing indium incorporation and crystal quality.

Q3: What is the role of reactor pressure in controlling indium segregation?

Reactor pressure significantly influences the incorporation of indium and can be used to suppress segregation. Operating at higher pressures can enhance indium incorporation and inhibit phase separation, especially for In-rich InGaN films.^{[6][7]} This is attributed to the suppression of indium desorption from the surface. Conversely, decreasing the growth pressure can drastically increase indium incorporation, which is linked to enhanced mass transportation of precursor gases through the boundary layer.^[8] However, very low pressures might lead to increased indium segregation if not carefully controlled.

Q4: How does the V/III ratio impact indium incorporation and film quality?

The V/III ratio, which is the ratio of the molar flow rate of the group V precursor (ammonia, NH_3) to the group III precursors (TMIn, TMGa), plays a complex role. A higher V/III ratio can promote the incorporation of indium by providing a higher partial pressure of nitrogen, which is necessary to prevent the dissociation of InN.^{[9][10]} However, an excessively high V/III ratio can also lead to a "parasitic behavior" where hydrogen, dissociated from ammonia, etches InN from the growing surface, thereby reducing the indium content.^{[10][11]} An appropriate V/III ratio is necessary to achieve a step-flow growth mode and reduce surface roughness.^{[12][13]}

Q5: Can the choice of carrier gas influence indium segregation?

Yes, the carrier gas used during MOCVD growth can have a significant impact. Using hydrogen (H₂) as a carrier gas can lead to a reduction in indium incorporation due to its etching effect on InN at elevated temperatures.^{[14][15]} Nitrogen (N₂) is often preferred as the carrier gas for InGaN growth to minimize this effect.^[16] However, a small amount of hydrogen can sometimes be used to improve surface morphology and interface quality if carefully controlled.^{[17][18]}

Troubleshooting Guides

Problem 1: Low Indium Incorporation

Symptoms:

- Photoluminescence (PL) peak at a shorter wavelength than expected.
- X-ray diffraction (XRD) measurements indicate a lower indium composition.

Possible Causes & Solutions:

- High Growth Temperature: The growth temperature may be too high, leading to indium desorption.
 - Solution: Gradually decrease the growth temperature in steps of 10-20°C to find the optimal window for indium incorporation without significantly degrading crystal quality.^{[3][5]}
- Low Reactor Pressure: While counterintuitive, in some reactor geometries, low pressure can enhance mass transport and increase indium incorporation. If you are operating at high pressure and see low incorporation, this might be a factor.^[8]
 - Solution: Experiment with decreasing the reactor pressure.
- Inappropriate V/III Ratio: A very high V/III ratio can lead to etching of InN by hydrogen from decomposed ammonia.^{[10][11]}
 - Solution: Reduce the ammonia flow rate to decrease the V/III ratio. Be cautious not to lower it too much, as this can lead to poor crystal quality.
- Hydrogen Carrier Gas: The presence of H₂ in the carrier gas can reduce indium incorporation.^[14]

- Solution: Switch to a pure N₂ carrier gas during the InGaN layer growth.

Problem 2: Poor Crystalline Quality and High Defect Density (e.g., V-pits)

Symptoms:

- Broad XRD rocking curves.
- High density of V-pits observed in Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).
- Low PL intensity.

Possible Causes & Solutions:

- Low Growth Temperature: While lower temperatures favor indium incorporation, they can also lead to poor adatom mobility and rougher surfaces, resulting in defects.[\[5\]](#)
 - Solution: Increase the growth temperature slightly. A temperature ramp-up during the GaN barrier growth following the InGaN quantum well can also improve the overall quality.
- Incorrect V/III Ratio: An inappropriate V/III ratio can lead to rough surface morphology.[\[12\]](#) [\[13\]](#)
 - Solution: Optimize the V/III ratio. A higher V/III ratio can sometimes improve crystal quality by reducing nitrogen vacancies.[\[10\]](#)
- High Growth Rate: A fast growth rate can lead to the formation of defects.
 - Solution: Reduce the flow rates of the group III precursors (TMIn and TMGa) to decrease the growth rate.
- Lattice Mismatch: The large lattice mismatch between InGaN and GaN is a fundamental cause of defects.[\[19\]](#)
 - Solution: Employ strain management techniques, such as using an InGaN underlayer or superlattices to reduce the strain in the active region.[\[18\]](#)

Problem 3: Phase Separation and Indium Clustering

Symptoms:

- Multiple peaks or a broad, asymmetric peak in the PL spectrum.
- Evidence of indium-rich clusters in Transmission Electron Microscopy (TEM).
- Phase separation detected by XRD.

Possible Causes & Solutions:

- High Indium Content: This issue is more prevalent in InGaN with high indium concentrations.
[\[1\]](#)[\[2\]](#)
- High Growth Temperature: Can promote the diffusion and clustering of indium atoms.[\[3\]](#)
 - Solution: Lower the growth temperature to kinetically limit the surface diffusion of indium adatoms.
- Low V/III Ratio: Insufficient nitrogen overpressure can lead to the decomposition of InN and the formation of metallic indium droplets.[\[19\]](#)
 - Solution: Increase the V/III ratio to provide a higher nitrogen chemical potential, which stabilizes the In-N bond.[\[10\]](#)
- High Reactor Pressure: While generally beneficial, very high pressure under certain conditions might contribute to phase separation.
 - Solution: Optimize the reactor pressure. Some studies have shown that elevated pressures (above atmospheric) can suppress phase separation.[\[6\]](#)[\[7\]](#)

Data and Protocols

Table 1: Effect of Growth Temperature on Indium Incorporation

Growth Temperature (°C)	Indium Composition (%)	PL Peak Wavelength (nm)	Reference
830	~5	~420	[8]
780	~10	~450	[20]
740	~15	~490	[8]
700	>20	>520	[5]

Note: These are representative values and can vary significantly based on other growth parameters and the specific MOCVD reactor.

Table 2: Influence of Reactor Pressure on Indium Incorporation

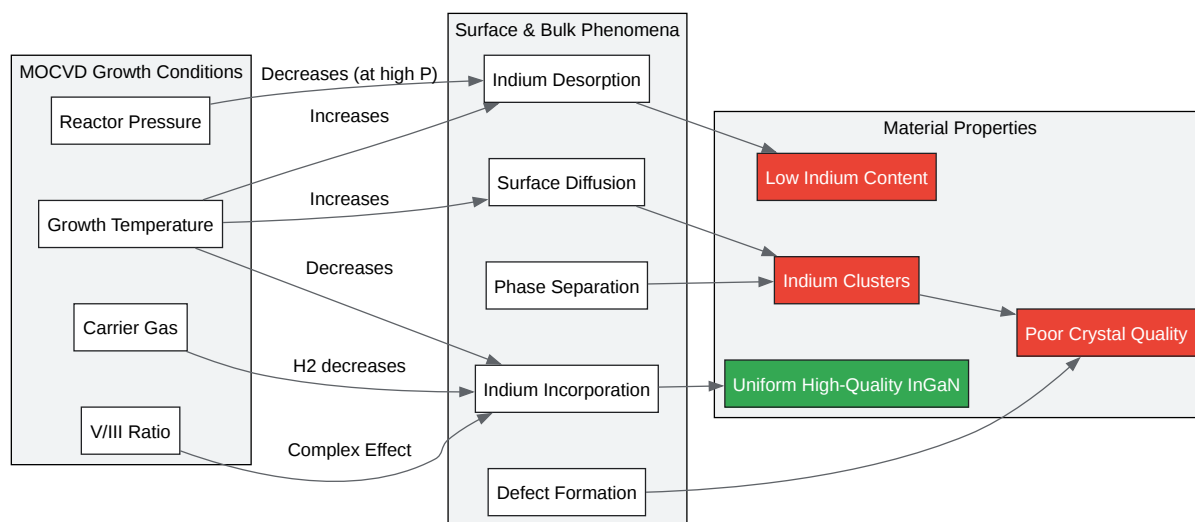
Reactor Pressure (Torr)	Indium Composition (%)	Growth Rate (nm/min)	Reference
250	10	2.5	[8]
200	14	3.0	[8]
150	17.5	3.5	[8]
760 (1 atm)	~20	-	[6]
1900 (2.5 atm)	~30	-	[6]

Experimental Protocol: Optimizing Growth Temperature to Increase Indium Incorporation

- Baseline Growth: Start with a standard, well-characterized InGaN growth recipe for your MOCVD system.
- Temperature Series:
 - Grow a series of samples where only the growth temperature of the InGaN quantum well is varied.

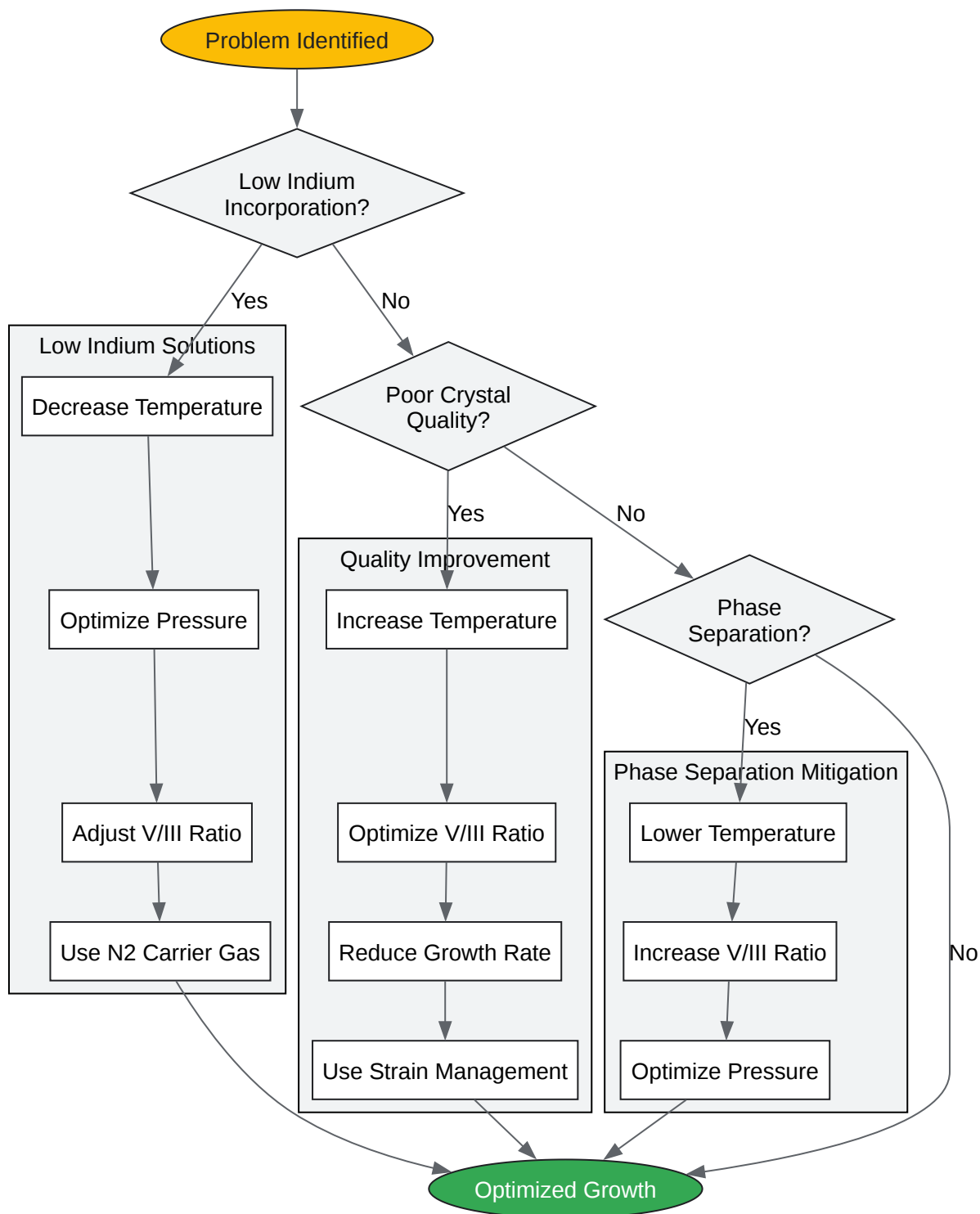
- Suggested temperature range: 700°C to 850°C.
- Decrease the temperature in increments of 10-20°C for each subsequent growth run.
- Keep all other parameters (pressure, V/III ratio, carrier gas flow, precursor flow rates, growth time) constant.
- Characterization:
 - Perform high-resolution XRD omega-2theta scans to determine the indium composition and assess the crystalline quality from the rocking curve full width at half maximum (FWHM).
 - Measure the room temperature photoluminescence (PL) to determine the emission wavelength and intensity.
 - Use Atomic Force Microscopy (AFM) to analyze the surface morphology and roughness.
- Analysis:
 - Plot the indium composition, PL wavelength, PL intensity, and surface roughness as a function of growth temperature.
 - Identify the optimal temperature that provides the desired indium content while maintaining good crystalline quality and a smooth surface.

Visualizations



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Caption: Factors influencing indium segregation in InGaN MOCVD.



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Caption: Troubleshooting workflow for InGaN MOCVD growth issues.

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